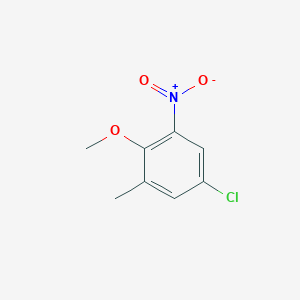

2-Nitro-4-chloro-6-methylanisole

Description

Contextual Significance of Highly Substituted Anisole (B1667542) Derivatives in Chemical Synthesis

Highly substituted anisole derivatives are valuable building blocks in organic synthesis due to the diverse reactivity conferred by the methoxy (B1213986) (-OCH3) group and other substituents. The methoxy group is an activating, ortho-, para-director in electrophilic aromatic substitution reactions, meaning it increases the rate of reaction and guides incoming electrophiles to the positions adjacent and opposite to it on the benzene (B151609) ring. libretexts.org This directing effect is crucial for achieving regioselectivity in the synthesis of complex molecules.

The presence of other substituents, such as halogens (e.g., chloro-) and nitro groups, further modulates the electronic properties and reactivity of the anisole ring. libretexts.org For instance, the electron-withdrawing nature of a nitro group deactivates the ring towards electrophilic substitution, while halogens have a deactivating but ortho-, para-directing effect. libretexts.orgwikipedia.org This interplay of activating and deactivating groups allows for a high degree of control in synthetic strategies. pressbooks.pub

Substituted anisoles serve as key intermediates in the preparation of pharmaceuticals, agrochemicals, and materials. ontosight.ai For example, related chloro-nitro aromatic compounds are precursors in the synthesis of dyes, drugs, and pesticides. wikipedia.orgnih.gov The specific substitution pattern found in compounds like 2-Nitro-4-chloro-6-methylanisole can be strategically designed to facilitate subsequent chemical transformations, making them important targets for synthetic chemists.

Historical Perspective on Academic Investigations of Related Nitro- and Chloro-aromatic Ethers

The study of nitro- and chloro-aromatic ethers has a long history, driven by their industrial importance and interesting chemical properties. Nitroaromatic compounds, in general, are a significant class of industrial chemicals used in a wide range of applications. nih.gov A foundational example is the nitration of chlorobenzene, which yields a mixture of 2-nitrochlorobenzene and 4-nitrochlorobenzene. wikipedia.org This reaction highlights the directing effects of the chloro substituent.

Investigations into the reactivity of these compounds have revealed that the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution. wikipedia.org This is a key reaction for introducing a variety of functional groups onto the aromatic ring. For example, 4-nitrochlorobenzene can be converted to 4-nitrophenol, 4-nitroanisole, and 4-nitroaniline (B120555) by reaction with strong nucleophiles. wikipedia.org

The synthesis of more complex derivatives has also been a focus of academic research. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate for certain inhibitors, starts from 4-methoxyaniline and involves cyclization, nitration, and chlorination steps. atlantis-press.comresearchgate.net Research has also explored the synthesis of various substituted chalcone (B49325) and pyrazole (B372694) derivatives from substituted anilines, demonstrating the versatility of these aromatic building blocks. researchgate.net The biodegradation of chloro- and nitro-aromatic compounds has also been an area of study due to their presence as environmental pollutants. nih.gov

Table 1: Physicochemical Properties of Related Anisole and Nitroaromatic Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Chloro-2-nitroanisole | 89-21-4 | C7H6ClNO3 | 187.58 | 97-99 | 279.6 |

| 2-Chloro-6-methyl-4-nitroaniline (B1586520) | 69951-02-6 | C7H7ClN2O2 | Not Available | 170-175 | 344.6 |

| 1-Chloro-4-nitrobenzene | 100-00-5 | C6H4ClNO2 | 157.55 | 83.6 | 242.0 |

| 4-Chloro-2-methylanisole (B1360048) | 3260-85-3 | C8H9ClO | 156.61 | Not Available | Not Available |

| 4-Bromo-2-chloro-6-methylanisole | 91506-05-7 | C8H8BrClO | 235.506 | Not Available | Not Available |

Note: Data sourced from various chemical databases and may be predicted values. wikipedia.orgchemicalbook.comnih.govsielc.comnih.gov

Identification of Current Research Frontiers and Unresolved Questions Pertaining to this compound

While there is a substantial body of research on related substituted anisoles, this compound itself appears to be a less-explored compound. This presents several frontiers for future research and unresolved questions:

Novel Synthetic Routes: A primary area for investigation would be the development of efficient and regioselective synthetic pathways to this compound. This could involve the strategic nitration and chlorination of 2-methylanisole (B146520) or other suitable precursors. The challenge lies in controlling the positions of the incoming substituents to achieve the desired isomer.

Reactivity and Mechanistic Studies: The unique substitution pattern of this compound, with an activating methoxy group and deactivating nitro and chloro groups, raises questions about its reactivity in various organic transformations. Detailed mechanistic studies of its behavior in electrophilic and nucleophilic aromatic substitution reactions would provide valuable insights into the interplay of these electronic effects.

Application as a Synthetic Intermediate: A key unresolved question is the potential utility of this compound as a precursor for more complex and potentially valuable molecules. For instance, reduction of the nitro group could yield the corresponding aniline (B41778) derivative, which could then be used in the synthesis of novel heterocyclic compounds, dyes, or pharmacologically active agents. google.com

Physicochemical and Spectroscopic Characterization: A comprehensive characterization of the physical and spectroscopic properties of this compound is needed. This would include precise measurements of its melting and boiling points, as well as detailed analysis using techniques like NMR and mass spectrometry to confirm its structure.

Comparative Studies: A comparative study of the properties and reactivity of this compound with its isomers would be highly informative. This would help to elucidate the structure-property relationships within this class of compounds and guide the design of molecules with specific desired characteristics.

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO3 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

5-chloro-2-methoxy-1-methyl-3-nitrobenzene |

InChI |

InChI=1S/C8H8ClNO3/c1-5-3-6(9)4-7(10(11)12)8(5)13-2/h3-4H,1-2H3 |

InChI Key |

HFTPVTCEORSPEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Mechanistic Elucidation for 2 Nitro 4 Chloro 6 Methylanisole

Strategic Retrosynthetic Approaches and Fragment Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. ias.ac.in For 2-Nitro-4-chloro-6-methylanisole, the process begins by identifying key functional groups and strategically disconnecting the molecule into simpler, more readily available precursors. ias.ac.inresearchgate.net

A primary disconnection strategy would involve the removal of the nitro group via a reversal of an electrophilic aromatic nitration reaction. This is a logical first step as nitration is a common and well-studied transformation. This leads to the precursor 4-chloro-2-methylanisole (B1360048).

Further disconnection of 4-chloro-2-methylanisole could proceed in two main ways:

Disconnection of the chloro group: This suggests a precursor of 2-methylanisole (B146520), which would require a regioselective chlorination. The directing effects of the methoxy (B1213986) and methyl groups would need to be carefully considered to achieve the desired 4-chloro substitution.

Disconnection of the methyl group: This would lead to 4-chloroanisole (B146269) as the precursor. Subsequent regioselective methylation would then be required.

An alternative retrosynthetic approach could involve disconnecting the methoxy group first, leading to 2-Nitro-4-chloro-6-methylphenol. This phenol (B47542) could then be methylated in a later step. This strategy might be advantageous if the directing effects of the hydroxyl group offer better control over the introduction of the nitro and chloro substituents.

The choice between these retrosynthetic pathways depends on the availability and cost of starting materials, as well as the efficiency and regioselectivity of the forward reactions. A thorough analysis of each potential synthetic route is crucial for identifying the most efficient and practical approach. researchgate.net

Development of Contemporary Synthetic Routes

The synthesis of substituted anisoles, including this compound, has seen significant advancements, with a focus on improving efficiency, selectivity, and sustainability.

Regioselective and Stereoselective Synthesis Strategies for Substituted Anisoles

The key to synthesizing this compound lies in the regioselective introduction of the substituents onto the aromatic ring. The methoxy group of anisole (B1667542) is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. The chloro group is a deactivating group but is also an ortho-, para-director.

A plausible forward synthesis, guided by the retrosynthetic analysis, could start with 2-methylanisole.

Chlorination of 2-methylanisole: The directing effects of the methoxy and methyl groups would favor chlorination at the para position relative to the stronger activating methoxy group, yielding 4-chloro-2-methylanisole.

Nitration of 4-chloro-2-methylanisole: The subsequent nitration would be directed by all three existing substituents. The strong activating methoxy group and the weaker activating methyl group will direct the incoming nitro group to the remaining ortho and para positions. The chloro group will also direct to these positions. The most likely position for nitration would be ortho to the methoxy group and meta to the chloro group, resulting in the desired product, this compound.

Alternative strategies might involve starting with a different precursor, such as 4-chloro-2-nitrophenol, followed by methylation of the phenolic hydroxyl group and the introduction of the methyl group. The choice of route often depends on the commercial availability of the starting materials and the desire to avoid isomeric mixtures that are difficult to separate. For instance, the synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, was achieved from 4-methoxyaniline through cyclization, nitration, and chlorination steps. atlantis-press.comatlantis-press.comresearchgate.net

The development of regioselective methods for the synthesis of nitroaromatic compounds, such as the use of specific catalysts or directing groups, is an active area of research. rsc.orgrsc.orgnih.gov

Integration of Green Chemistry Principles in Synthetic Design

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. rsc.orgresearchgate.net In the context of synthesizing this compound, several green chemistry principles can be applied.

The use of anisole itself as a solvent is considered a green alternative to more hazardous solvents like chlorinated hydrocarbons. rsc.orgresearchgate.net Research has shown anisole to be a sustainable solvent for various chemical transformations. rsc.org

Furthermore, the development of catalytic methods for nitration and chlorination reactions can reduce the amount of waste generated compared to stoichiometric reagents. For example, using a solid acid catalyst for nitration instead of the traditional mixed acid (sulfuric and nitric acid) can minimize the production of acidic waste streams.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Waste Prevention | Utilize catalytic methods for nitration and chlorination to minimize byproducts. |

| Atom Economy | Design synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Employ greener solvents like anisole and avoid the use of toxic reagents. rsc.orgresearchgate.net |

| Use of Renewable Feedstocks | Explore bio-based routes for the synthesis of anisole and other precursors. rsc.org |

| Catalysis | Develop and use selective catalysts to improve reaction efficiency and reduce waste. |

Detailed Mechanistic Investigations of Key Synthetic Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

Exploration of Reaction Intermediates and Transition States

The key transformations in the synthesis are electrophilic aromatic substitutions, specifically nitration and chlorination. The mechanism of electrophilic aromatic substitution generally proceeds through a two-step process involving the formation of a carbocation intermediate known as a sigma complex or arenium ion. libretexts.orgmasterorganicchemistry.com

In the nitration of 4-chloro-2-methylanisole, the electrophile is the nitronium ion (NO₂⁺), which is typically generated in situ from nitric acid and a strong acid catalyst like sulfuric acid. masterorganicchemistry.com The nitronium ion attacks the electron-rich aromatic ring to form a resonance-stabilized sigma complex. acs.orgnih.gov The position of attack is determined by the directing effects of the existing substituents. The formation of this sigma complex is generally the rate-determining step. masterorganicchemistry.comnih.gov In the final step, a proton is removed from the sigma complex to restore the aromaticity of the ring, yielding the nitro-substituted product. libretexts.org

Computational studies have provided deeper insights into the mechanism of electrophilic aromatic nitration, suggesting the involvement of multiple intermediates, including an initial π-complex and a single-electron transfer (SET) complex, before the formation of the sigma complex. acs.orgnih.govresearchgate.net

Similarly, the chlorination of 2-methylanisole involves the attack of an electrophilic chlorine species, often generated with the help of a Lewis acid catalyst like FeCl₃ or AlCl₃, on the aromatic ring to form a sigma complex. libretexts.org

The stability of the intermediate sigma complexes for different positions of substitution determines the regioselectivity of the reaction. For the nitration of 4-chloro-2-methylanisole, the sigma complex leading to the formation of this compound is expected to be the most stable due to the combined directing effects of the methoxy and methyl groups.

Kinetic Studies of Synthesis Pathways

Kinetic studies provide valuable information about the rates of reaction and the factors that influence them. For the synthesis of this compound, kinetic studies of the nitration and chlorination steps can help in optimizing reaction conditions such as temperature, concentration of reactants, and catalyst loading.

Kinetic studies on the thermolysis and oxidation of anisole have been conducted, providing data on reaction pathways and kinetics under various conditions. acs.orgchemicalbook.comresearchgate.net While not directly related to the synthesis of the target molecule, these studies contribute to the broader understanding of anisole chemistry.

For the electrophilic nitration of aromatic compounds, the rate of reaction is typically dependent on the concentration of both the aromatic substrate and the nitrating agent. nih.gov The rate-limiting step is the formation of the sigma complex. masterorganicchemistry.comnih.gov Kinetic isotope effect studies have confirmed that the C-H bond cleavage in the final step is not rate-determining. nih.gov

| Reaction Step | Key Mechanistic Features | Kinetic Parameters of Interest |

| Nitration | Formation of nitronium ion (NO₂⁺), attack on the aromatic ring, formation of a sigma complex (rate-determining step), deprotonation. masterorganicchemistry.commasterorganicchemistry.comnih.gov | Rate constants, activation energies, dependence on reactant and catalyst concentrations. |

| Chlorination | Generation of an electrophilic chlorine species, attack on the aromatic ring, formation of a sigma complex, deprotonation. libretexts.org | Rate constants, activation energies, effect of Lewis acid catalyst. |

By carefully controlling the reaction conditions based on mechanistic and kinetic understanding, the synthesis of this compound can be carried out with high efficiency and selectivity.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the "," specifically concerning "2.4. Methodologies for Reaction Optimization and Yield Enhancement."

Consequently, it is not possible to provide an article section with detailed research findings or data tables on the optimization and yield enhancement for the synthesis of this compound at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Nitro 4 Chloro 6 Methylanisole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Nitro-4-chloro-6-methylanisole. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the methyl and methoxy (B1213986) groups. The two aromatic protons would appear as doublets in the downfield region, with their specific chemical shifts influenced by the electronic effects of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group and will significantly deshield the ortho and para protons. stackexchange.com Conversely, the methoxy (-OCH₃) group is a strong electron-donating group that shields these positions. stackexchange.comyale.edu The methyl group (-CH₃) is weakly electron-donating. The chlorine atom has a mixed effect but is generally considered electron-withdrawing through induction.

In the ¹³C NMR spectrum, each carbon atom in the molecule will produce a unique signal. The chemical shifts of the aromatic carbons are particularly informative. Carbons bonded to electron-withdrawing groups (like -NO₂ and -Cl) will be shifted downfield, while those attached to electron-donating groups (-OCH₃, -CH₃) will be shifted upfield. yale.edu The carbon of the methoxy group is typically found around 55-60 ppm. yale.edu

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| -CH₃ | ~2.3 | ~20 | Chemical shift influenced by adjacent nitro and chloro groups. |

| -OCH₃ | ~3.9 | ~56 | Typical range for a methoxy group on an aromatic ring. yale.edu |

| H-3 | ~7.5 | ~125 | Aromatic proton ortho to the nitro group and meta to the chloro group. |

| H-5 | ~7.8 | ~128 | Aromatic proton ortho to the chloro group and meta to the nitro group. |

| C-1 (-OCH₃) | - | ~158 | Carbon attached to the electron-donating methoxy group. |

| C-2 (-NO₂) | - | ~148 | Carbon attached to the strongly electron-withdrawing nitro group. |

| C-3 | - | ~125 | Aromatic CH carbon. |

| C-4 (-Cl) | - | ~130 | Carbon attached to the chlorine atom. |

| C-5 | - | ~128 | Aromatic CH carbon. |

Note: The data in this table is hypothetical and estimated based on known substituent effects on anisole (B1667542) and benzene (B151609) derivatives.

Multi-dimensional NMR Techniques for Complex Spectral Assignment

For unambiguous assignment of the ¹H and ¹³C signals, especially in a molecule with closely spaced aromatic peaks, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. For this compound, a cross-peak between the signals of the H-3 and H-5 protons would confirm their meta-relationship, although the coupling constant (⁴JHH) would be small.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively link the proton signal at ~7.5 ppm to the C-3 carbon and the proton signal at ~7.8 ppm to the C-5 carbon. It would also connect the methyl proton signal to its corresponding carbon and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for assigning quaternary (non-protonated) carbons. For instance, correlations would be expected from the methoxy protons to the C-1 carbon and from the methyl protons to the C-6, C-1, and C-5 carbons.

Solid-State NMR and Anisotropy Analysis

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can probe the structure in its crystalline form. In the solid state, anisotropic interactions, which are averaged out in solution, become significant. Chemical shift anisotropy (CSA) is a key parameter measured in ssNMR. The CSA provides detailed information about the local electronic environment and symmetry around a specific nucleus. For this compound, ¹³C ssNMR could reveal distinct principal values of the chemical shift tensor for each carbon, offering insights into the packing effects and intermolecular interactions within the crystal lattice.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

For this compound (C₈H₈ClNO₃), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement of the molecular ion [M]⁺•, allowing for the unambiguous determination of its elemental formula. The theoretical exact mass is 201.0193 Da.

Electron Ionization (EI) mass spectrometry would induce predictable fragmentation of the molecule. Aromatic nitro compounds are known to exhibit characteristic fragmentation patterns, often involving the loss of the nitro group. youtube.com The presence of a chlorine atom is readily identified by the isotopic pattern of chlorine-containing fragments, which show two peaks separated by 2 m/z units with a relative intensity ratio of approximately 3:1 (for ³⁵Cl and ³⁷Cl). miamioh.edu

Plausible Fragmentation Pathways for this compound

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Notes |

|---|---|---|---|

| [M]⁺• | C₈H₈ClNO₃⁺• | 201 | Molecular ion. An M+2 peak at m/z 203 will be present. miamioh.edu |

| [M - NO₂]⁺ | C₈H₈ClO⁺ | 155 | Loss of a nitro radical, a common fragmentation for nitroaromatics. youtube.com |

| [M - CH₃]⁺ | C₇H₅ClNO₃⁺ | 186 | Loss of a methyl radical from the methoxy or methyl group. |

| [M - OCH₃]⁺ | C₇H₅ClNO₂⁺ | 170 | Loss of a methoxy radical. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. By identifying the characteristic frequencies of functional groups, the structure of this compound can be confirmed.

The key functional groups in this molecule each have distinct vibrational signatures:

Nitro Group (-NO₂): Strong asymmetric and symmetric stretching bands are expected. The asymmetric stretch typically appears in the 1500-1570 cm⁻¹ region, and the symmetric stretch is found between 1300-1370 cm⁻¹.

Anisole Moiety: The C-O-C stretching vibrations of the anisole group will produce strong bands. The aryl-alkyl ether asymmetric stretch is usually observed around 1230-1275 cm⁻¹, and the symmetric stretch appears near 1020-1075 cm⁻¹.

Aromatic Ring: C=C stretching vibrations within the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹.

C-Cl Bond: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Methyl Group (-CH₃): C-H symmetric and asymmetric stretching vibrations will be present in the 2850-3000 cm⁻¹ range.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | IR, Raman |

| Aliphatic C-H Stretch (-CH₃, -OCH₃) | 2850-3000 | IR, Raman |

| C=C Aromatic Stretch | 1450-1600 | IR, Raman |

| -NO₂ Asymmetric Stretch | 1500-1570 | IR (Strong) |

| -NO₂ Symmetric Stretch | 1300-1370 | IR (Strong) |

| C-O-C Asymmetric Stretch | 1230-1275 | IR (Strong) |

| C-O-C Symmetric Stretch | 1020-1075 | IR |

Note: Data is based on typical frequency ranges for these functional groups. DFT calculations can provide more precise theoretical frequencies for comparison with experimental spectra. researchgate.netresearchgate.net

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. A single crystal analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles.

This technique would reveal:

The planarity of the benzene ring.

The orientation of the substituents relative to the ring. Steric hindrance between the ortho-substituents (the -NO₂ and -CH₃ groups) and the -OCH₃ group may cause the methoxy group to be twisted out of the plane of the aromatic ring.

The C-N, N-O, C-Cl, C-O, and C-C bond lengths, which can be correlated with the electronic effects of the substituents.

Intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, which govern the crystal packing and physical properties of the compound.

While no specific crystal structure data for this compound is publicly available, analysis of related compounds like 2-chloro-6-methyl-4-nitroaniline (B1586520) shows it exists as a stable crystalline solid.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies and π-Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For this compound, the spectrum is dominated by the π-conjugated system of the nitrobenzene (B124822) core.

The primary electronic transitions expected are:

π → π transitions:* These are high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The presence of substituents like the methoxy, chloro, and methyl groups (auxochromes) will shift the absorption maximum (λ_max) compared to unsubstituted nitrobenzene.

n → π transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen atoms of the nitro or methoxy group, or the chlorine atom) to a π* antibonding orbital. These bands are often submerged by the more intense π → π* bands.

The extended conjugation provided by the nitro group, a powerful chromophore, shifts the absorption into the near-UV or even the visible range, making the compound colored. Studies on similar molecules like 2-chloro-6-methylaniline (B140736) have utilized UV-Vis spectroscopy to examine their electronic properties. researchgate.net The position of the λ_max can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-6-methyl-4-nitroaniline |

| 4-Chloro-2-nitroanisole |

| 4-Methylanisole |

| 2-Methylanisole (B146520) |

| 2-Chloro-6-methylaniline |

| Nitrobenzene |

Computational Chemistry and Theoretical Modeling of 2 Nitro 4 Chloro 6 Methylanisole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the electronic structure of halogenated and nitrated aromatic compounds. researchgate.netglobalresearchonline.net These computational approaches allow for the precise calculation of molecular geometries, vibrational frequencies, and electronic properties. globalresearchonline.net For instance, DFT calculations with hybrid functionals like B3LYP are widely used to model such systems, providing a balance between computational cost and accuracy. Theoretical calculations have been shown to be an effective tool for spectral analysis and have been widely applied to various aromatic compounds. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In the context of 2-Nitro-4-chloro-6-methylanisole, the electron-withdrawing nature of the nitro and chloro groups significantly influences the energies of the frontier orbitals. The aromatic ring, being electron-deficient, is predicted to be susceptible to nucleophilic substitution, particularly at the chlorine-substituted carbon atom. Computational studies on similar nitroaromatic compounds have shown that the nitro group's position can significantly impact reactivity and toxicity, suggesting its crucial role in the molecule's electronic properties.

Table 1: Frontier Molecular Orbital (FMO) Properties of Related Nitroaromatic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1,2,3-trichloro-4-nitrobenzene | -8.12 | -3.45 | 4.67 |

The distribution of electron density within a molecule is fundamental to understanding its polarity, solubility, and intermolecular interactions. Molecular electrostatic potential (MEP) surface mapping is a powerful computational tool that visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP surface would likely show significant negative potential around the oxygen atoms of the nitro and methoxy (B1213986) groups, and a positive potential around the hydrogen atoms and the carbon atom attached to the chlorine. This information is invaluable for predicting how the molecule will interact with other molecules and its environment.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its physical and chemical properties. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states (saddle points) that connect them on the potential energy surface (PES).

For this compound, key conformational variables include the orientation of the methoxy and nitro groups relative to the benzene (B151609) ring. Theoretical calculations, such as relaxed potential energy surface scans, can determine the energy barriers for the rotation of these substituent groups. These barriers provide a quantitative measure of the molecule's flexibility and the relative populations of different conformers at a given temperature. For analogous compounds, the rotational barriers for the nitro group have been calculated to be in the range of 4.6–11.6 kcal/mol, indicating a degree of conformational stability.

Molecular Dynamics Simulations for Intramolecular Behavior

While quantum chemical calculations typically focus on static molecular structures, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and vibrational motions, offering insights into the flexibility and internal dynamics of this compound. These simulations can reveal how the substituent groups move and interact with each other and how the molecule as a whole responds to changes in its environment.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are extensively used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra. For instance, DFT calculations can predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

The comparison of calculated and experimental vibrational frequencies is a common practice for confirming the molecular structure and understanding the nature of vibrational modes. researchgate.netglobalresearchonline.net Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values, compensating for approximations in the theoretical methods and the effects of the molecule's environment in the experimental setup. globalresearchonline.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound (2-chloro-6-methyl benzonitrile)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C-Cl Stretch | 871 | 842 |

| CH₃ Stretch | 3022, 3001, 2983 | Not specified |

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the identification of transition state structures and the calculation of activation energies. chemrxiv.org This information is crucial for understanding reaction kinetics and selectivity.

For reactions involving this compound, computational methods can be used to explore potential reaction pathways. For example, in a nucleophilic aromatic substitution reaction, calculations can help determine whether the reaction proceeds through a Meisenheimer complex and can identify the structure and energy of the transition state leading to this intermediate. Studies on similar reactions of conjugated nitroalkenes have utilized DFT calculations to explore competitive reaction channels and analyze the nature of the transition states, distinguishing between polar and non-polar mechanisms. researchgate.net

Chemical Reactivity and Transformation Pathways of 2 Nitro 4 Chloro 6 Methylanisole

Nucleophilic Aromatic Substitution (SNAAr) Reactions on the Aromatic Ring

Nucleophilic aromatic substitution (SNAAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. libretexts.orgopenstax.org In 2-Nitro-4-chloro-6-methylanisole, the strong electron-withdrawing nature of the nitro group, positioned ortho and para to the chlorine atom, significantly activates the ring towards nucleophilic attack. This activation facilitates the displacement of the chloro leaving group by a variety of nucleophiles.

The mechanism of SNAAr reactions typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orgopenstax.org The presence of the nitro group in the ortho or para position is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. libretexts.orgopenstax.org Without such stabilization, particularly if the electron-withdrawing group were in the meta position, the reaction would be significantly hindered. libretexts.orgopenstax.org

The reactivity in SNAAr reactions is also influenced by the nature of the leaving group. While typically halogens follow a reactivity order of F > Cl > Br > I in activated aryl substrates, the specific conditions and nucleophile can influence this trend. rsc.org For this compound, the chloro group serves as a viable leaving group in the presence of strong nucleophiles.

It has been observed that in reactions of similar compounds, such as 2,4-dinitrochlorobenzene, with amines, the reaction can be catalyzed by both the aromatic nitro groups and the amine itself, leading to more complex rate expressions. researchgate.net While direct studies on this compound are limited, it is plausible that similar catalytic effects could be observed in its SNAAr reactions.

Electrophilic Aromatic Substitution (EAS) Reactions and Regioselectivity

The substituents on the this compound ring have competing effects on its reactivity towards electrophiles. lumenlearning.comlibretexts.org

Activating Group: The methoxy (B1213986) group (-OCH₃) is a strongly activating group due to its ability to donate electron density to the ring through resonance. lumenlearning.comlibretexts.org This effect generally increases the rate of electrophilic substitution compared to benzene (B151609). lumenlearning.comlibretexts.org The methyl group (-CH₃) is a weakly activating group, donating electron density through an inductive effect. lumenlearning.comlibretexts.orgscribd.com

Deactivating Groups: The nitro group (-NO₂) is a very strong deactivating group, withdrawing electron density from the ring through both resonance and inductive effects. lumenlearning.comlibretexts.orglibretexts.org The chloro group (-Cl) is also a deactivating group, primarily due to its inductive electron withdrawal, although it has a weak resonance donating effect. lumenlearning.comlibretexts.orglibretexts.org

Table 1: Influence of Substituents on Aromatic Ring Reactivity in EAS

| Substituent | Effect on Reactivity | Primary Mechanism |

| -OCH₃ | Activating | Resonance donation |

| -CH₃ | Activating | Inductive donation |

| -NO₂ | Deactivating | Resonance and inductive withdrawal |

| -Cl | Deactivating | Inductive withdrawal |

This table is a general representation of substituent effects and is not based on specific experimental data for this compound.

The directing effects of the substituents determine the position at which a new electrophile will attach to the aromatic ring.

Ortho, Para-Directors: The methoxy and methyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. scribd.comlibretexts.org This is due to their ability to stabilize the carbocation intermediate formed during the reaction through resonance (for -OCH₃) and induction (for -CH₃). scribd.com

Meta-Director: The nitro group is a meta-director, directing incoming electrophiles to the position meta to itself. scribd.comlibretexts.org This is because the ortho and para positions are significantly destabilized by the electron-withdrawing nature of the nitro group. libretexts.org

Ortho, Para-Directing Deactivator: The chloro group is an ortho, para-director despite being a deactivating group. libretexts.org Its resonance-donating ability, though weak, directs the electrophile to the ortho and para positions.

In this compound, the available positions for electrophilic attack are limited. The directing effects of the existing substituents will guide the regioselectivity of any further substitution. For instance, nitration of a related compound, toluene, which has an ortho, para-directing methyl group, yields a mixture of ortho- and para-nitrotoluene. quora.com The steric hindrance from the existing substituents will also play a significant role in the distribution of isomers.

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group (-NH₂), a common and important transformation in organic synthesis. masterorganicchemistry.com This conversion is significant as it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group, drastically altering the reactivity of the aromatic ring. masterorganicchemistry.com

Several methods are available for the reduction of aromatic nitro groups:

Catalytic Hydrogenation: This method involves the use of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel (Ni) in the presence of hydrogen gas. masterorganicchemistry.com

Metal/Acid Reduction: A classic method involves the use of a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). masterorganicchemistry.com Anhydrous stannous chloride (SnCl₂) in alcohol can also be used for a pH-neutral reduction. masterorganicchemistry.comresearchgate.net

Other Reducing Agents: Other reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or hydrazine (B178648) with a catalyst, can also be employed for this reduction. scispace.com However, it's important to note that some reducing agents might also affect other functional groups. For instance, lithium aluminum hydride (LiAlH₄) can reduce aromatic nitro groups but may lead to the formation of azobenzenes. masterorganicchemistry.com

The choice of reducing agent can be crucial, especially when other reducible functional groups are present, to achieve chemoselectivity. scispace.com For instance, in a molecule with both a nitro and a carbonyl group, specific reagents can be chosen to selectively reduce one over the other. scispace.com In the case of this compound, care must be taken to avoid reduction or displacement of the chloro group, which can be reactive under certain conditions, particularly when ortho to a nitro group. sciencemadness.org

Reactions Involving the Chloro and Methyl Substituents

The chloro and methyl substituents on the this compound ring can also participate in various chemical reactions.

The chloro group , being on an activated aromatic ring, can undergo nucleophilic aromatic substitution as discussed in section 5.1. The reactivity of the chloro group is enhanced by the presence of the ortho-nitro group. sciencemadness.org

The methyl group attached to the aromatic ring is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl group to a carboxylic acid group (-COOH). quora.com This transformation provides a route to synthesize substituted benzoic acid derivatives.

Derivatization Strategies for Novel Organic Scaffolds

The chemical reactivity of this compound provides multiple avenues for its derivatization into novel organic scaffolds. The functional groups present on the molecule serve as handles for further synthetic modifications.

Modification of the Nitro Group: The reduction of the nitro group to an amine is a key step. The resulting aniline (B41778) derivative can then undergo a wide range of reactions, such as diazotization followed by substitution (Sandmeyer reaction), acylation, and alkylation, to introduce a variety of functional groups.

Substitution of the Chloro Group: As detailed in the SNAAr section, the chloro group can be replaced by various nucleophiles, including amines, alkoxides, and thiolates, leading to a diverse array of substituted anisole (B1667542) derivatives.

Reactions of the Methyl Group: Oxidation of the methyl group to a carboxylic acid opens up another set of derivatization possibilities, including esterification and amidation.

Electrophilic Substitution on the Ring: Although the ring is deactivated, under forcing conditions, further electrophilic substitution might be possible, with the regioselectivity governed by the existing substituents.

These derivatization strategies allow for the systematic modification of the this compound scaffold to generate a library of new compounds with potentially interesting chemical and biological properties. For example, related quinoline (B57606) derivatives, which can be synthesized through multi-step processes involving similar starting materials, have shown potential as antitumor agents. researchgate.net

Advanced Analytical Methodologies for 2 Nitro 4 Chloro 6 Methylanisole in Complex Chemical Systems

Development of Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Separation and Analysis

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the analysis of complex mixtures containing trace levels of specific organic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the principal techniques for the analysis of chloro-nitro-aromatic compounds.

While specific methods for 2-Nitro-4-chloro-6-methylanisole are not extensively documented in publicly available literature, methodologies developed for structurally similar compounds, such as nitrobenzenes and nitrochlorobenzenes, provide a strong framework for its analysis. researchgate.net For instance, GC-MS is highly suitable for the analysis of volatile and semi-volatile compounds like substituted anisoles. nih.gov The analysis of an isomeric compound, 2-Chloro-4-nitroanisole, by GC-MS has been reported, indicating the applicability of this technique. nih.gov Similarly, LC-MS/MS is a powerful tool for analyzing polar, thermolabile, or non-volatile compounds and is frequently the method of choice for metabolite identification and trace-level quantification in complex matrices. nih.gov

The success of a chromatographic separation hinges on the careful selection and optimization of the mobile and stationary phases to achieve the desired resolution and peak shape.

For GC-MS Analysis: The choice of the stationary phase is critical. For analytes like nitro-chloro-aromatics, a mid-polar capillary column is often employed. A study on the determination of nitrobenzenes and nitrochlorobenzenes utilized a DB-5ms column (30 m × 0.25 mm, 0.25 µm), which is a low-bleed, 5% phenyl-methylpolysiloxane stationary phase suitable for a wide range of semi-volatile organic compounds. researchgate.net Optimization of the GC oven temperature program is crucial for separating isomers and other components in a mixture. A typical program might start at a lower temperature to resolve volatile components and then ramp up to elute less volatile compounds like this compound. researchgate.netresearchgate.net

For LC-MS/MS Analysis: The selection of both the stationary and mobile phases is key to achieving efficient separation.

Stationary Phase: Reversed-phase (RP) chromatography is the most common mode for the analysis of moderately polar compounds. C18 columns are widely used due to their hydrophobicity and broad applicability. nih.govresearchgate.net For instance, the analysis of anisodamine (B1666042) and its metabolites was successfully performed on a C18 column. nih.gov

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic modifier, such as methanol (B129727) or acetonitrile (B52724), often with additives to improve peak shape and ionization efficiency. youtube.com Gradient elution, where the proportion of the organic solvent is increased during the run, is standard for analyzing complex samples containing compounds with a range of polarities. nih.gov The choice between methanol and acetonitrile can significantly impact sensitivity and separation. For some analytes, methanol has been shown to be superior for both separation and sensitivity.

A summary of potential starting conditions for the chromatographic analysis of this compound, extrapolated from methods for related compounds, is presented below.

| Parameter | GC-MS | LC-MS/MS |

| Stationary Phase/Column | DB-5ms (5% Phenyl-methylpolysiloxane) or similar mid-polarity column | C18 reversed-phase column (e.g., 50-150 mm length, 2.1-4.6 mm i.d., 1.7-5 µm particle size) |

| Mobile Phase | Carrier Gas: Helium or Hydrogen | A: Water with 0.1% Formic Acid or 5mM Ammonium AcetateB: Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution Mode | Temperature Gradient | Gradient Elution |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive or Negative Mode |

| Detector | Mass Spectrometer (Single Quad or Triple Quad) | Tandem Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF) |

This table presents potential starting parameters inferred from methodologies for structurally similar compounds.

Detecting and quantifying trace amounts of this compound requires methods that not only are selective but also highly sensitive. Enhancement strategies often involve sample pre-concentration and the use of sensitive mass spectrometric detection modes.

A powerful sample preparation technique for enhancing detection limits is dispersive liquid-liquid microextraction (DLLME). researchgate.net This method involves injecting a mixture of an extraction solvent (e.g., chlorobenzene, chloroform) and a disperser solvent (e.g., acetonitrile, acetone) into an aqueous sample. The resulting cloudy solution allows for rapid partitioning of the analyte into the fine droplets of the extraction solvent, leading to high enrichment. In a study on nitrochlorobenzenes, DLLME achieved pre-concentration factors ranging from 243 to 525. researchgate.net

For instrumental analysis, GC-MS and LC-MS/MS offer excellent sensitivity.

GC-MS: Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, where only a few characteristic ions of the target analyte are monitored, significantly improves the signal-to-noise ratio compared to a full scan, thereby lowering detection limits.

LC-MS/MS: This technique is inherently sensitive. Using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides exceptional selectivity and sensitivity by monitoring a specific fragmentation of the parent ion. This approach minimizes matrix interference and allows for quantification at very low levels. researchgate.net For related compounds, limits of quantitation (LOQs) in the low µg/L range have been reported. researchgate.net

| Analyte Group | Technique | Sample Preparation | Achieved LOQ/LOD | Reference |

| Nitrochlorobenzenes | GC-MS | DLLME | 0.04 - 0.15 µg/L (LOD) | researchgate.net |

| Anisatin | UPLC-MS/MS | SPE / LLE | 1 - 2 µg/L (LOQ) | researchgate.net |

| Nitroaromatic Explosives | Voltammetry | None | 42 nmol/L (LOD) for 2,4-DNT | researchgate.net |

This table shows detection limits achieved for related compounds using various advanced analytical techniques.

Electrochemical Methods for Characterization and Transformation Studies

Electrochemical methods offer a sensitive, rapid, and low-cost alternative for the detection of electroactive species. acs.org The presence of the nitro group (-NO₂) in the this compound structure makes it an ideal candidate for analysis by reductive electrochemical techniques. nih.gov The nitro group can be electrochemically reduced on an electrode surface, producing a measurable current that is proportional to the analyte's concentration.

The detection of various nitroaromatic compounds (NACs) has been successfully demonstrated using voltammetric methods such as cyclic voltammetry and stripping voltammetry. researchgate.netnih.gov The sensitivity and selectivity of these methods can be significantly enhanced by modifying the working electrode with nanomaterials. For instance, glassy carbon electrodes modified with mesoporous silica (B1680970) (MCM-41) or graphene have shown high sensitivity for detecting NACs like 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitrotoluene (B133949) (DNT) at nanomolar concentrations. acs.orgnih.gov These modified surfaces provide a large active surface area and can facilitate the adsorption of the analyte, leading to an enhanced electrochemical signal. researchgate.net

The mechanism for detection involves the stepwise reduction of the nitro groups. nih.gov This process can also be used to study the transformation of the parent compound. By controlling the electrode potential, it is possible to initiate and monitor the reduction of this compound to its corresponding amino or hydroxylamino derivatives.

| Electrode Material | Target Analyte | Technique | Achieved Detection Limit |

| MCM-41 Modified Glassy Carbon | TNT | Voltammetry | 1.8 nM |

| Electrochemically Reduced Graphene Oxide | 2,4-DNT | Stripping Voltammetry | 42 nM |

| Graphene (in LiClO₄) | DNT | Voltammetry | 0.05 ppm |

This table summarizes the performance of various modified electrodes for the detection of nitroaromatic compounds (NACs), which serves as a model for the potential analysis of this compound. researchgate.netacs.orgnih.gov

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric assays represent another class of analytical methods that could potentially be developed for the quantification of this compound. These methods rely on measuring changes in light absorption or fluorescence intensity resulting from a chemical reaction involving the analyte.

Currently, there is a lack of specific, published spectrophotometric or fluorometric assays for this compound. However, general principles applicable to nitroaromatic compounds could be employed. For example, colorimetric methods can be based on the reduction of the nitro group to a colored product. The reduction of the nitro group to an amino group, followed by a diazotization-coupling reaction (as in the Griess reaction), could produce a highly colored azo dye whose absorbance can be measured with a spectrophotometer. The intensity of the color would be directly proportional to the initial concentration of the nitro compound.

The development of such an assay would require systematic research to:

Identify a suitable and efficient reducing agent that converts the nitro group to an amine quantitatively.

Optimize the conditions for the diazotization of the resulting aromatic amine.

Select an appropriate coupling agent to form a stable and intensely colored azo dye.

Validate the method for linearity, sensitivity, selectivity, and robustness in the presence of potential interferences within the sample matrix.

While these methods are often less selective than chromatographic techniques, they can be advantageous for rapid screening applications due to their simplicity and high throughput.

Environmental Photochemistry and Abiotic Degradation Pathways of 2 Nitro 4 Chloro 6 Methylanisole

Photolytic Degradation Mechanisms in Simulated Environmental Conditions

Photolytic degradation, the breakdown of molecules by light, is a primary route for the transformation of many aromatic compounds in the environment. For nitroaromatic compounds, photolysis in aqueous solutions can be a slow process on its own but can be significantly accelerated by the presence of substances like hydrogen peroxide (H2O2) in what is known as the UV/H2O2 process. nih.govnih.gov This process generates highly reactive hydroxyl radicals (•OH) that readily attack the aromatic ring.

Based on studies of similar compounds, the photolytic degradation of 2-Nitro-4-chloro-6-methylanisole would likely proceed through several steps. The nitro group (-NO2) is a primary site for photochemical reactions. Irradiation could lead to the formation of nitrophenol-like intermediates through the cleavage of the ether bond or hydroxylation of the aromatic ring. nih.gov The presence of both a nitro and a chloro group on the aromatic ring could influence the degradation pathway, though specific interactions are not documented for this compound.

Research on other nitroaromatic compounds has identified various photoproducts, including nitrophenols, nitrohydroquinones, and catechols, eventually leading to the opening of the aromatic ring and the formation of smaller organic acids like formic, glyoxylic, and oxalic acid. nih.gov The initial stages of photodegradation for many nitroaromatics follow first-order kinetics. nih.gov

Table 1: Potential Photolytic Degradation Intermediates of this compound (Inferred from related compounds)

| Potential Intermediate | Formation Pathway (Inferred) |

| 4-Chloro-2-methyl-6-nitrophenol | Cleavage of the methoxy (B1213986) group and replacement with a hydroxyl group. |

| 2-Nitro-4-chloro-6-hydroxymethylanisole | Oxidation of the methyl group. |

| Various hydroxylated derivatives | Attack of hydroxyl radicals on the aromatic ring. |

| Organic acids (e.g., formic, oxalic) | Ring cleavage of aromatic intermediates. |

This table is illustrative and based on degradation pathways of structurally similar compounds. The actual intermediates for this compound may differ.

Oxidative and Reductive Transformation Pathways in Abiotic Systems

Beyond photolysis, this compound can undergo other abiotic transformations. The presence of both an electron-withdrawing nitro group and a halogen (chlorine) suggests that both oxidative and reductive pathways are possible.

Oxidative Pathways: Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals, are effective in degrading a wide range of organic pollutants, including nitroaromatic and chlorinated compounds. nih.govbattelle.org In natural systems, manganese oxides, commonly found in soils and sediments, can act as oxidants for certain organic compounds. The methoxy and methyl groups on the anisole (B1667542) ring could be susceptible to oxidation.

Reductive Pathways: The nitro group of nitroaromatic compounds can be reduced to an amino group under anaerobic conditions, often mediated by iron-containing minerals. acs.org Similarly, the chlorine atom can be removed through reductive dechlorination, a process known to occur for chlorinated aromatic compounds in the presence of reduced iron minerals. psu.eduserdp-estcp.mil It is plausible that this compound could undergo sequential reduction of the nitro group and then the chloro group, or vice versa, leading to less toxic intermediates.

The interplay between these oxidative and reductive pathways would depend heavily on the specific environmental conditions, such as the availability of oxygen, the presence of reactive minerals, and the pH of the surrounding medium.

Modeling of Environmental Persistence and Transformation Kinetics

In the absence of experimental data, mathematical models can provide valuable insights into the potential environmental fate of a chemical. These models use the chemical's structure and physicochemical properties to predict its distribution, persistence, and degradation kinetics in different environmental compartments (air, water, soil).

For halogenated anisoles, it has been suggested that their environmental fate may be similar to that of chlorobenzenes, for which more extensive data and models are available. Current time information in Pittsburgh, PA, US. Various quantitative structure-activity relationship (QSAR) models and environmental fate models like ChemCAN and GREAT-ER can be employed to estimate properties such as vapor pressure, water solubility, and Henry's Law constant, which are crucial for predicting environmental distribution. Current time information in Pittsburgh, PA, US.researchgate.net

Furthermore, predictive platforms are being developed to estimate the biodegradability and toxicity of chemical compounds based on their structure. nih.gov While these models provide estimations, their accuracy is dependent on the quality and diversity of the data used for their development. For a compound with limited experimental data like this compound, such models would be the primary tool for a preliminary environmental risk assessment, highlighting the critical need for future experimental studies to validate these predictions.

Table 2: Key Parameters for Modeling the Environmental Fate of this compound (Illustrative)

| Parameter | Significance for Environmental Fate Modeling | Predicted Trend (Based on Structure) |

| Vapor Pressure | Determines the tendency of the compound to partition into the atmosphere. | Likely low to moderate due to the presence of polar functional groups and relatively high molecular weight. |

| Water Solubility | Influences the compound's mobility in aquatic systems and groundwater. | Expected to be low, a common characteristic of chlorinated and nitrated aromatic compounds. |

| Octanol-Water Partition Coefficient (Kow) | Indicates the potential for bioaccumulation in organisms. | Likely high, suggesting a tendency to partition into fatty tissues. |

| Henry's Law Constant | Describes the partitioning between air and water. | Likely low, indicating it would preferentially remain in water rather than volatilize. |

This table presents illustrative trends based on the chemical structure. Actual values would need to be determined experimentally or through validated modeling.

Future Directions and Interdisciplinary Research Avenues for 2 Nitro 4 Chloro 6 Methylanisole

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of nitroaromatic compounds, while fundamental, often involves hazardous reagents and highly exothermic reactions, such as nitration. nih.govvapourtec.com Traditional batch processing of these reactions poses safety risks, including the potential for thermal runaways. vapourtec.com Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a significantly safer and more efficient alternative. ewadirect.com

Future research should focus on developing a continuous flow synthesis for 2-Nitro-4-chloro-6-methylanisole. The key advantages of adapting its synthesis to a flow platform include:

Enhanced Safety: The small reaction volumes inherent in flow reactors minimize the risks associated with exothermic nitration steps. ewadirect.com

Precise Control: Flow chemistry allows for superior control over reaction parameters like temperature, pressure, and stoichiometry, which can lead to higher yields and selectivities. vapourtec.com

Improved Reproducibility: Automated systems can ensure consistent product quality and yield, moving beyond the limitations of manual batch production. vapourtec.com

The integration of this compound synthesis into fully automated platforms, which can handle multi-step sequences and purifications, represents a significant step forward. Such platforms can perform iterative reactions, like homologation, with high reproducibility and yield, demonstrating the power of automation in constructing complex molecules. nih.gov This approach would not only streamline its production but also facilitate the rapid generation of analogues for further study.

Advanced Catalyst Design for Selective Transformations

A primary avenue for the transformation of this compound is the selective reduction of its nitro group to an amine, yielding 4-chloro-6-methyl-o-anisidine. This transformation is crucial as aromatic amines are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.gov The main challenge in this hydrogenation is to achieve high chemoselectivity, reducing the nitro group while preserving the chloro-substituent, as hydrodehalogenation is a common side reaction. acs.org

Future research should be directed towards the design of sophisticated catalysts that can achieve this selectivity. Key areas of investigation include:

Novel Catalyst Supports: Research has shown that hybrid supports, such as platinum on zirconium/zeolite (Pt/ZrO2/ZSM-5), can exhibit superior performance for the selective hydrogenation of chloronitrobenzenes compared to traditional supports. rsc.org

Catalyst Modifiers: The addition of inhibitors or modifiers can suppress unwanted side reactions. For example, the use of amine additives like TMEDA has been shown to significantly increase selectivity in the hydrogenation of nitroarenes to N-arylhydroxylamines by supported platinum catalysts. rsc.org

Synergistic Catalytic Systems: Recent work has demonstrated that a full selectivity control over nitroaromatic hydrogenation, leading to six different products, can be achieved using a single catalytic system (SnO2-supported Pt nanoparticles) modified by surface coordination of different species. nih.gov This highlights the potential for designing highly tunable catalysts for the desired transformation of this compound.

The table below summarizes findings for the selective hydrogenation of related chloronitro-aromatic compounds, providing a basis for future catalyst design for this compound.

| Catalyst System | Substrate | Key Findings | Selectivity | Reference |

| Pt/ZrO2/ZSM-5 & Pt/ZrO2/MCM-22 | p-Chloronitrobenzene | Hybrid nano-structured catalysts showed superior performance and synergistic effects. TOF reached as high as 8525 h⁻¹. | High selectivity to p-chloroaniline. | rsc.org |

| Pt Nanoparticles with TMEDA | Nitroarenes | Use of an amine additive (TMEDA) and high pressure raised the maximum yield of N-arylhydroxylamine to 97%. | >90% yield to N-arylhydroxylamines. | rsc.org |

| Sulfided Platinum (PtS/C) | Nitroarenes with heteroaryl halides | Low catalyst loading (<0.1 mol %) achieved chemoselective reduction with minimal hydrodehalogenation. | High selectivity to heteroaromatic amines. | acs.org |

| bioPd and Shewanella oneidensis MR-1 | Chloronitrobenzenes | Synergistic catalysis observed, leading to simultaneous dechlorination and nitro reduction. | Varies with Pd to cell ratio. | nih.gov |

Synergistic Application of Experimental and Computational Methods

To accelerate the design of new catalysts and synthetic pathways, a synergistic approach combining experimental work with computational modeling is essential. Density Functional Theory (DFT) has become a powerful tool for understanding reaction mechanisms at a molecular level. mdpi.com

For this compound, future interdisciplinary research should leverage this synergy in several ways:

Mechanism Elucidation: DFT calculations can be used to model the reaction pathways for the hydrogenation of this compound on different catalyst surfaces. For instance, studies on chloronitrobenzenes have used DFT to understand the positional effects of chloro-substituents on the reduction process by analyzing the frontier molecular orbitals. nih.gov This can predict the most likely mechanism (e.g., Langmuir–Hinshelwood or Eley–Rideal) and identify rate-limiting steps. mdpi.com

Catalyst Design: Computational methods can predict the adsorption energies of reactants and intermediates on a catalyst surface, helping to screen for materials that would favor the desired selective reduction. mdpi.com For example, DFT has been used to study how the doping of TiO2 with Manganese enhances NH3 activation in selective catalytic reduction, providing insights for designing improved catalysts. figshare.com

Predictive Modeling: The combination of experimental kinetics with DFT calculations can build robust models to predict catalyst performance under various conditions. acs.org This approach has been used to study iron-catalyzed nitro reductions, where DFT predicted the feasibility of a reaction pathway that was subsequently confirmed experimentally. acs.org This integrated strategy allows for a more rational and efficient development process, moving beyond simple trial-and-error experimentation.

By integrating automated synthesis, advanced catalyst design, and a close coupling of experimental and computational methods, future research on this compound can pioneer more efficient, selective, and safer chemical processes applicable to a wide range of valuable nitroaromatic compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Nitro-4-chloro-6-methylanisole in the laboratory?

- Methodological Answer : Synthesis involves regioselective nitration and chlorination of methylanisole derivatives. The electron-donating methoxy group directs nitration to the para position, while steric and electronic effects influence chlorination. Solvent selection (e.g., polar aprotic solvents) and salt additives can modulate reaction efficiency . For example, ion-pair effects in aromatic substitution reactions may alter reaction pathways . Precise temperature control (e.g., 0–5°C for nitration) and stoichiometric ratios are critical to minimize byproducts.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and methyl/methoxy group integration.

- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry to assess purity and detect trace impurities.

- Melting Point Analysis : Compare experimental values with literature data (e.g., analogs like 2,4-dichloro-6-nitroanisole ).

- Elemental Analysis : Validate empirical formula consistency.

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at room temperature (RT) in a desiccator to prevent hydrolysis or photodegradation. Avoid prolonged exposure to moisture, as nitro groups may undergo reduction under humid conditions . For long-term stability, consider inert gas purging (e.g., argon).

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density-functional theory (DFT) with gradient-corrected functionals (e.g., Becke’s exchange-energy approximation) can model electron density distributions and frontier molecular orbitals (HOMO-LUMO gaps). These calculations reveal nucleophilic/electrophilic sites, aiding in predicting regioselectivity in further functionalization . For instance, DFT simulations can rationalize the stability of intermediates during nitration .

Q. How should researchers address contradictory data in nitration reaction yields or product distributions?

- Methodological Answer : Contradictions often arise from solvent polarity, counterion effects, or competing reaction pathways. Systematic analysis includes:

- Parameter Screening : Vary solvents (e.g., dichloromethane vs. acetonitrile), temperatures, and catalysts.

- Byproduct Identification : Use GC-MS or LC-MS to detect minor products (e.g., over-nitrated derivatives).

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate critical variables . For example, conflicting reports on yields may stem from unoptimized salt concentrations .

Q. What strategies optimize the synthesis of this compound for large-scale production while maintaining yield?

- Methodological Answer : Scale-up requires balancing cost, safety, and efficiency:

- Pilot Studies : Use continuous flow reactors to enhance heat/mass transfer and reduce exothermic risks .

- Catalyst Recycling : Evaluate heterogeneous catalysts (e.g., zeolites) to minimize waste.

- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., FTIR) for real-time adjustments .

Data Contradiction and Reliability Analysis

Q. How can researchers validate conflicting reports on the solubility of nitro-substituted anisoles?

- Methodological Answer : Solubility discrepancies often arise from measurement techniques (e.g., shake-flask vs. HPLC methods). Standardize protocols using:

- UV-Vis Spectroscopy : Quantify saturation concentrations in solvents like ethanol or DMSO.

- QSAR Models : Correlate solubility with logP (octanol-water partition coefficient) using computational tools . If data remain inconsistent, report solvent purity and temperature dependencies explicitly.

Safety and Handling Protocols

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.